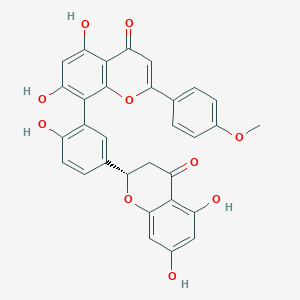
2,3-Dihydropodocarpusflavone A
Overview
Description
2,3-Dihydropodocarpusflavone A is a natural flavonoid compound found in several plants. It belongs to the chemical family of flavonoids, which are known for their diverse biological activities. The molecular formula of this compound is C31H22O10, and it has a molecular weight of 554.5 g/mol. This compound is characterized by its yellow powder appearance and high purity levels, typically greater than 95%.
Preparation Methods
The synthesis of 2,3-Dihydropodocarpusflavone A involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions. One common synthetic route involves the use of chromen-4-one derivatives, which undergo various chemical transformations to yield the final product. The reaction conditions often include the use of organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . Industrial production methods focus on optimizing these reactions to achieve high yields and purity, often under controlled conditions in cGMP synthesis workshops.
Chemical Reactions Analysis
2,3-Dihydropodocarpusflavone A undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various derivatives of the original compound .
Scientific Research Applications
2,3-Dihydropodocarpusflavone A has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry and as a starting material for the synthesis of other flavonoid derivatives.
Biology: It is studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases such as cancer and cardiovascular disorders.
Industry: It is used in the development of new pharmaceuticals and nutraceuticals, as well as in the formulation of cosmetic products .
Mechanism of Action
The mechanism of action of 2,3-Dihydropodocarpusflavone A involves its interaction with various molecular targets and pathways. One of the key mechanisms is its ability to inhibit oxidative stress by scavenging free radicals and reducing the production of reactive oxygen species. This action helps to mitigate the downstream effects of oxidative stress, including inflammation and cellular damage . Additionally, it has been shown to modulate signaling pathways related to cell proliferation and apoptosis, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
2,3-Dihydropodocarpusflavone A is unique among flavonoids due to its specific chemical structure and biological activities. Similar compounds include:
2,3-Dihydroisoginkgetin: (CAS#828923-27-9)
2,3-Dihydroamentoflavone 7,4’-dimethyl ether: (CAS#873999-88-3)
2,3-Dihydroheveaflavone: (CAS#110382-42-8)
2,3-Dihydrosciadopitysin: (CAS#34421-19-7)
Tetrahydroamentoflavone: (CAS#48236-96-0)
These compounds share similar structural features but differ in their specific functional groups and substructures, leading to variations in their physicochemical properties and biological activities .
Properties
IUPAC Name |
8-[5-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H22O10/c1-39-17-5-2-14(3-6-17)25-13-24(38)30-22(36)11-21(35)28(31(30)41-25)18-8-15(4-7-19(18)33)26-12-23(37)29-20(34)9-16(32)10-27(29)40-26/h2-11,13,26,32-36H,12H2,1H3/t26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCNPVIQJBSDBZ-SANMLTNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5CC(=O)C6=C(C=C(C=C6O5)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)[C@@H]5CC(=O)C6=C(C=C(C=C6O5)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




